molecular formula C10H10ClNO3 B1271281 Methyl 3-[(chloroacetyl)amino]benzoate CAS No. 41653-05-8

Methyl 3-[(chloroacetyl)amino]benzoate

Cat. No. B1271281
CAS RN: 41653-05-8
M. Wt: 227.64 g/mol
InChI Key: FRBYDITWHMOOIR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves the reaction of methyl esters with various reagents to introduce amino functionalities and other substituents. For instance, methyl esters have been used as starting materials to prepare a range of heterocyclic systems by reacting with different nucleophiles and reagents . The synthesis often involves the use of protecting groups, such as benzyloxycarbonyl, which can be selectively removed to afford free amino compounds . These methods could potentially be adapted for the synthesis of methyl 3-[(chloroacetyl)amino]benzoate by incorporating a chloroacetyl group in a similar fashion.

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate has been elucidated using various spectroscopic techniques, including IR, NMR, and X-ray diffraction . These techniques allow for the determination of the stereochemistry around double bonds and the confirmation of the molecular conformation. The molecular structure of methyl 3-[(chloroacetyl)amino]benzoate could be analyzed using these methods to determine its precise configuration and conformation.

Chemical Reactions Analysis

Compounds with amino and ester functionalities are known to participate in a variety of chemical reactions. For example, they can undergo alkylation , condensation , and can act as reagents in the synthesis of heterocyclic systems . The presence of a chloroacetyl group in methyl 3-[(chloroacetyl)amino]benzoate suggests that it could also be involved in nucleophilic substitution reactions, potentially leading to the formation of new heterocyclic structures or other derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to methyl 3-[(chloroacetyl)amino]benzoate can be inferred from their structural characteristics. For instance, the presence of an ester group typically confers certain solubility properties in organic solvents . The amino group can influence the compound's basicity and reactivity in acid-base reactions . The chloroacetyl group could make the compound more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom. Additionally, the compound's spectroscopic properties, such as UV-Vis absorption and IR vibrational frequencies, can be predicted based on the functional groups present .

Scientific Research Applications

1. Therapeutic Potential in Schizophrenia Treatment

Methyl 3-[(chloroacetyl)amino]benzoate, through its derivative sodium benzoate, shows promise in the treatment of schizophrenia. A study found that sodium benzoate, a D-amino acid oxidase inhibitor, significantly improved symptom domains and neurocognition in patients with chronic schizophrenia, suggesting potential as an adjunctive therapy (Lane et al., 2013).

2. Role in Plant Biology

In the biological context of plants, methyl benzoate, a related compound, plays a critical role. It is a primary scent compound in snapdragon flowers, influencing pollinator behavior. The biosynthesis and emission of methyl benzoate are regulated developmentally, indicating its importance in plant-pollinator interactions (Dudareva et al., 2000).

3. Applications in Antimicrobial Research

Methyl 3-[(chloroacetyl)amino]benzoate derivatives, specifically quinazolinone derivatives, have been synthesized and evaluated for their antimicrobial properties. These compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, indicating their potential use in developing new antimicrobial agents (Pawar & Sweeti, 2020).

4. Chemical Synthesis and Organic Chemistry Applications

Methyl 3-[(chloroacetyl)amino]benzoate and its variants are used in organic chemistry for synthesizing various heterocyclic systems. They serve as key intermediates in the preparation of diverse chemical compounds, showcasing their versatility in chemical synthesis (Selič et al., 1997).

5. Role in Biochemical Research

In biochemical applications, compounds like methyl 2-((succinimidooxy)carbonyl)benzoate are used for N-phthaloylation of amino acids and peptides. This highlights the compound's utility in peptide and protein research, where modification of amino acids is crucial (Casimir et al., 2002).

properties

IUPAC Name

methyl 3-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-15-10(14)7-3-2-4-8(5-7)12-9(13)6-11/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRBYDITWHMOOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367921
Record name methyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-[(chloroacetyl)amino]benzoate

CAS RN

41653-05-8
Record name methyl 3-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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